[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride under IUPAC guidelines. Its molecular formula, C₈H₁₈ClNO₂ , corresponds to a molecular weight of 195.69 g/mol . The structure comprises a pyrrolidine ring substituted with two methyl groups at positions 3 and 4, two hydroxymethyl groups at the same positions, and a hydrochloride counterion (Fig. 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈ClNO₂ | |
| Molecular Weight | 195.69 g/mol | |
| IUPAC Name | This compound | , |
The pyrrolidine core adopts a chair-like conformation, with substituents positioned equatorially to minimize steric strain .
CAS Registry Number and Unique Chemical Identifiers
The compound is uniquely identified by its CAS registry number 2059912-44-4 , . Additional identifiers include:
These identifiers facilitate unambiguous cross-referencing in chemical databases. The InChI code (1S/C₈H₁₇NO₂.ClH/c₁-7(5-10)3-9-4-8(7,2)6-11;/h9-11H,3-6H2,1-2H3;1H/t7-,8+;) encodes stereochemical and connectivity data, critical for computational modeling.
Stereochemical Configuration and Conformational Analysis
The (3S,4R) stereochemistry is confirmed via X-ray crystallography and NMR studies , . The pyrrolidine ring exhibits a twisted envelope conformation , with C3 and C4 deviating from the plane by 12.7° and 9.3° , respectively . Key conformational features include:
- Intramolecular hydrogen bonding between the C3 hydroxymethyl and the protonated nitrogen (N–H⋯O distance: 2.08 Å) .
- Steric hindrance between axial methyl groups, stabilized by van der Waals interactions (C3–C4 distance: 3.45 Å) .
Density functional theory (DFT) calculations at the ωB97XD/6-311++G(d,p) level reveal a 1.2 kcal/mol energy preference for the observed conformation over alternative rotamers .
Crystalline Structure and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction (SCXRD) data reveal a monoclinic lattice (space group P2₁/c) with unit cell parameters:
The crystal packing is stabilized by:
- O–H⋯Cl hydrogen bonds between hydroxymethyl groups and chloride ions (O⋯Cl distance: 3.11 Å) .
- N–H⋯O interactions linking adjacent pyrrolidinium cations (N⋯O distance: 2.89 Å) .
- C–H⋯π interactions involving methyl groups and aromatic solvents in the lattice (C⋯π distance: 3.52 Å) .
A Hirshfeld surface analysis shows that H⋯H contacts dominate (45%), followed by O⋯H (23%) and Cl⋯H (18%) interactions .
Properties
IUPAC Name |
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(5-10)3-9-4-8(7,2)6-11;/h9-11H,3-6H2,1-2H3;1H/t7-,8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCMNYYCUOJPV-KVZVIFLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@]1(C)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl and dimethyl groups are introduced through a series of substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Chemical Properties:
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight: 195.69 g/mol
- CAS Number: 2059912-44-4
The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for oral and injectable formulations. Its chiral nature allows for specific interactions with biological targets, which is crucial in drug design and development.
Potential Therapeutic Uses:
Research indicates that [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride may serve as a lead compound for developing treatments targeting various conditions, including:
- Neurological disorders
- Pain management
- Anti-inflammatory applications
Biological Interaction Studies
Studies focusing on the interaction of this compound with biological systems are essential for understanding its mechanism of action. The compound has been observed to interact with several biological targets, leading to potential therapeutic effects.
Mechanism of Action:
The compound's biological activity is primarily attributed to its ability to modulate receptor interactions and enzymatic pathways. Specific studies have highlighted its potential to:
- Inhibit certain enzyme activities relevant to disease progression.
- Modulate neurotransmitter levels, which could be beneficial in treating neurological conditions.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and dimethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride can be compared with other similar compounds, such as:
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol: The free base form without the hydrochloride salt.
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol acetate: An acetate salt form.
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol sulfate: A sulfate salt form.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Biological Activity
[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride is a chemical compound with significant potential in biological research and applications. Its molecular formula is CHClNO, and it has garnered attention for its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
- Molecular Formula : CHClNO
- Molecular Weight : 195.69 g/mol
- CAS Number : 2059912-44-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The hydroxymethyl and dimethyl groups are crucial for its binding affinity and specificity to various enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to modulation of metabolic pathways.
- Protein-Ligand Interactions : It interacts with proteins involved in signaling pathways, potentially affecting cellular responses.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce inflammation markers in cell cultures.
- Cytotoxicity : Some research suggests that the compound may have cytotoxic effects on specific cancer cell lines, indicating potential as an anti-cancer agent.
Case Studies
- Study on HL-60 Cells :
- Inhibition of Type III Secretion System (T3SS) :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol | Structure | Antioxidant, anti-inflammatory |
| [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol acetate | - | Similar enzyme inhibition |
| [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol sulfate | - | Varies in solubility and stability |
Q & A
Basic: What synthetic methodologies are recommended for preparing [(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride, and how is stereochemical control ensured?
Answer:
Synthesis typically involves asymmetric catalysis or chiral pool strategies to establish the (3S,4R) stereochemistry. For example, pyrrolidine precursors can be functionalized via reductive amination or nucleophilic substitution, with stereochemical integrity maintained using chiral auxiliaries or enzymatic resolution. Hydroxymethyl groups are introduced via oxidation-reduction sequences (e.g., NaBH4 reduction of ketones). Stereochemical control is validated using polarimetry, chiral HPLC, or X-ray crystallography (e.g., SHELX refinement for absolute configuration) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions. NOESY/ROESY correlations validate spatial arrangement of stereocenters.
- X-ray Crystallography : SHELX software resolves absolute stereochemistry via refinement of heavy-atom coordinates and electron density maps .
- HPLC/MS : Reverse-phase HPLC (C18 columns) with UV/Vis or MS detection assesses purity (>95% by area normalization). Chiral columns distinguish enantiomeric impurities .
Advanced: How can researchers resolve contradictions in reported synthetic yields or stereoselectivity across different methodologies?
Answer:
Discrepancies may arise from solvent polarity, temperature, or catalyst loading. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For stereoselectivity, compare kinetic vs. thermodynamic control using reaction monitoring (e.g., in situ IR). Cross-validate results with independent methods (e.g., single-crystal XRD vs. Mosher’s ester analysis) .
Advanced: What experimental strategies are employed to evaluate the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- Analytical Monitoring : Track decomposition via HPLC (peak area loss) or LC-MS for degradant identification.
- Storage Recommendations : Based on safety data, store in airtight containers at -20°C in desiccated, dark environments to prevent hydrolysis/oxidation .
Basic: What pharmacological screening approaches are suitable for preliminary bioactivity assessment?
Answer:
- In Vitro Assays : Target receptor binding (e.g., radioligand displacement for aminergic receptors) or enzyme inhibition (e.g., kinase profiling).
- Cell-Based Models : Cytotoxicity screening (MTT assay) in relevant cell lines (e.g., cancer, neuronal).
- Reference Standards : Use pharmacopeial impurities (e.g., migalastat hydrochloride in ) to benchmark activity thresholds .
Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic or toxicological profile?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, bioavailability, and CYP450 interactions.
- Molecular Docking : Simulate binding to off-target proteins (e.g., hERG channel) to predict cardiotoxicity.
- QSAR Models : Correlate structural motifs (e.g., pyrrolidine substitution) with toxicity endpoints (e.g., Ames test outcomes) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/dissolution.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response : For inhalation exposure, administer fresh air and seek medical attention. Refer to GHS-compliant SDS for antidotes .
Advanced: How does the stereochemical configuration influence the compound’s biological activity compared to its enantiomers or diastereomers?
Answer:
Stereochemistry dictates target binding affinity and metabolic stability. For example, (3S,4R) may exhibit higher receptor selectivity than (3R,4S) due to spatial complementarity. Comparative studies using enantiopure samples (via chiral separation) and pharmacological assays (e.g., IC50 determination) quantify activity differences. Crystallographic data (e.g., protein-ligand co-structures) provide mechanistic insights .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
Answer:
- Catalyst Optimization : Transition from chiral auxiliaries to asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for scalability.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemical drift in real-time.
- Crystallization Engineering : Use polymorph screening to isolate the desired stereoisomer during recrystallization .
Basic: How are impurities characterized and quantified during quality control for this compound?
Answer:
- ICH Guidelines : Follow Q3A/B for identification thresholds.
- LC-HRMS : Identify impurities via exact mass and fragmentation patterns.
- Reference Standards : Use pharmacopeial impurities (e.g., EP/JP reference materials in ) to calibrate analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
